

## Chloroazodin (CAS 502-98-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Chloroazodin (CAS 502-98-7), chemically known as N,N'-dichloro-1,2-diazenedicarboximidamide, is a bright yellow crystalline solid recognized for its antiseptic and disinfectant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical characteristics, a detailed (though historically referenced) synthesis protocol, its proposed mechanism of antimicrobial action, and available safety information. Due to the limited availability of recent and detailed experimental data in publicly accessible literature, this document also highlights areas where further research is needed, particularly concerning quantitative biological activity and specific signaling pathway interactions.

## **Chemical and Physical Properties**

**Chloroazodin** is a chlorinated nitrogen compound with a molecular weight of 183.00 g/mol .[2] Its elemental composition is C 13.13%, H 2.20%, Cl 38 .75%, and N 45.92%. The compound is characterized by its faint chlorine-like odor and is known to be unstable to light and heat, decomposing explosively at approximately 155°C. Its decomposition is also accelerated by contact with metals.

Table 1: Physical and Chemical Properties of Chloroazodin



Property	Value	Reference(s)
CAS Number	502-98-7	
Molecular Formula	C <sub>2</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>6</sub>	[2]
Molecular Weight	183.00 g/mol	[2]
Appearance	Bright yellow needles, plates, or flakes	
Odor	Faint chlorine-like	
Melting Point	Explodes at ~155°C	
Solubility	Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol and glyceryl triacetate.	

# **Synthesis**

The primary method for the synthesis of **chloroazodin**, as referenced in the literature, dates back to a 1944 publication by Braz et al.

### **Experimental Protocol: Synthesis of Chloroazodin**

Based on Braz et al., Appl. Chem. USSR 17, 565 (1944)

Principle: This method involves the cold chlorination of guanidine nitrate in a buffered acetic acid solution using sodium hypochlorite.

#### Materials:

- · Guanidine nitrate
- Glacial Acetic Acid (AcOH)
- Sodium Acetate (NaOAc)
- Sodium Hypochlorite (NaOCl) solution



Ice

#### Procedure:

- Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and sodium acetate.
- Cool the solution in an ice bath to maintain a cold temperature.
- Slowly add a cold solution of sodium hypochlorite to the guanidine nitrate solution with constant stirring.
- The reaction should be carried out in the cold to control the reactivity and prevent decomposition of the product.
- Chloroazodin precipitates as a bright yellow solid.
- Isolate the product by filtration and wash with cold water.
- Dry the product carefully, avoiding exposure to heat and light.

Note: This protocol is based on a general description from a historical source. Researchers should consult the original publication and perform appropriate safety assessments before attempting this synthesis.

Synthesis workflow for **Chloroazodin**.

#### **Antimicrobial Mechanism of Action**

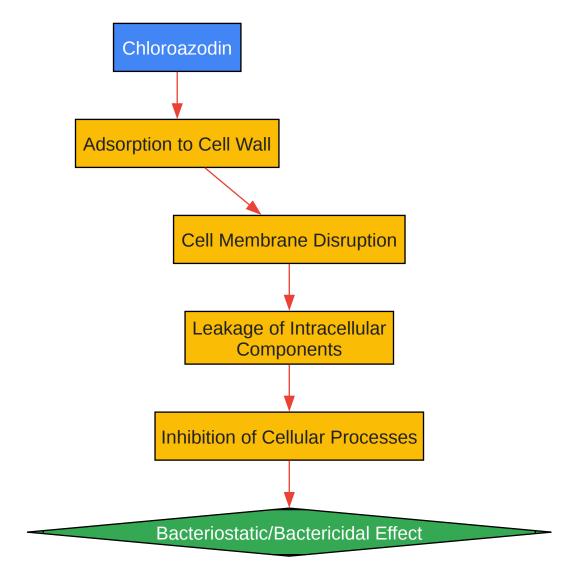
While specific studies on the detailed molecular mechanism of **chloroazodin** are scarce, its antimicrobial action is believed to be analogous to that of other chlorinated antiseptics like chlorhexidine. The primary mode of action is the disruption of the bacterial cell membrane.

### **Proposed Mechanism**

Adsorption to the Cell Surface: As a molecule with polar and non-polar regions,
chloroazodin likely adsorbs to the bacterial cell surface.



- Membrane Disruption: The lipophilic character of the molecule allows it to penetrate the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability.
- Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.
- Inhibition of Cellular Processes: The loss of these components and the disruption of the membrane potential inhibit essential cellular processes, leading to a bacteriostatic or bactericidal effect.



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Proposed antimicrobial mechanism of **Chloroazodin**.

## **Quantitative Data**

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for **chloroazodin**, such as Minimum Inhibitory Concentration (MIC) or IC50 values for its antimicrobial and cytotoxic activities. This represents a significant knowledge gap and an area for future research. For context, related antiseptic compounds like chlorhexidine have MIC values that can range from 2.67 to 80.00 µg/ml against various oral microorganisms.

### **Spectroscopic Data**

Detailed spectroscopic data (UV-Vis, IR, NMR) for **chloroazodin** are not readily available in the public domain. A 1953 publication by Kumler is cited to contain information on its structure and UV spectra, but the full data was not accessible for this review. The characterization of newly synthesized batches of **chloroazodin** would require standard spectroscopic analysis.

## Safety and Handling

**Chloroazodin** is a reactive and potentially explosive compound that requires careful handling.

#### Safety Precautions:

- Heat and Light Sensitivity: Store in a cool, dark place. Avoid exposure to heat and light to prevent decomposition.
- Explosion Hazard: Do not heat above 155°C.
- Incompatibility: Avoid contact with metals, which can accelerate decomposition.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.



#### **Conclusion and Future Directions**

**Chloroazodin** is a historically recognized antiseptic with a straightforward, albeit dated, synthesis protocol. While its general chemical and physical properties are documented, there is a pronounced lack of modern, detailed experimental data. Specifically, quantitative measures of its antimicrobial and cytotoxic efficacy (MIC and IC50 values), detailed spectroscopic characterization, and in-depth studies into its molecular mechanism of action and effects on cellular signaling pathways are needed. Future research efforts should focus on filling these knowledge gaps to fully assess the potential of **chloroazodin** in contemporary drug development and antimicrobial research.

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### References

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